

# Limitations of using ARRY-371797 in long-term studies

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Compound of Interest

Compound Name: ARRY-371797

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# **Technical Support Center: ARRY-371797**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **ARRY-371797** (also known as PF-07265803) in research, with a focus on the limitations observed in long-term studies.

# Frequently Asked Questions (FAQs)

Q1: What is ARRY-371797 and what is its mechanism of action?

ARRY-371797 is an orally available, selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] In the context of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), the loss of functional lamin proteins leads to cellular stress and activation of the p38 MAPK pathway.[1] The downstream effects of p38 MAPK activation can include cardiomyocyte apoptosis, hypertrophy, and reduced contractility.[1] ARRY-371797 was developed to target and inhibit this pathway, with the therapeutic goal of mitigating these detrimental cardiac effects.[1]

Q2: Was ARRY-371797 successful in clinical trials?

Initial Phase 2 studies of **ARRY-371797** in patients with LMNA-related DCM showed promising results, with improvements in functional capacity, as measured by the 6-minute walk test (6MWT), and reductions in the cardiac biomarker NT-proBNP.[1][3] However, the subsequent multinational Phase 3 trial, REALM-DCM (NCT03439514), was terminated early.[3][4][5] An







interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, which was a significant change from baseline in the 6MWT distance at 24 weeks.[2][3]

Q3: Why was the Phase 3 REALM-DCM trial for ARRY-371797 discontinued?

The REALM-DCM Phase 3 trial was discontinued due to a planned interim analysis suggesting futility.[2][3] This means that the treatment was unlikely to show a statistically significant benefit over placebo for the primary endpoint upon completion of the study.[2] It is important to note that the decision to halt the trial was not based on safety concerns.[2][6]

Q4: What is the known safety profile of ARRY-371797 in long-term studies?

In the clinical trials for LMNA-related DCM, including a long-term extension study where patients received treatment for up to 144 weeks, **ARRY-371797** was generally well-tolerated.[4] [5][7] Most side effects were described as mild, and no major side effects were considered to be related to the treatment.[4][8] In the long-term extension study, two patients experienced Grade 1 adverse events that were considered treatment-related, and three patients discontinued for reasons not deemed related to the drug.[7] There were no deaths reported in this extension study.[7][9]

Q5: What are the broader concerns with long-term use of p38 MAPK inhibitors?

While **ARRY-371797** appeared to have a favorable safety profile in its specific clinical trial population, the broader class of p38 MAPK inhibitors has faced significant challenges in clinical development for other chronic inflammatory conditions.[10] These challenges have included poor clinical outcomes, transient immunosuppressive effects, and unexpected toxicities affecting the liver, central nervous system (CNS), and skin.[10][11][12] Some clinical trials with other p38 MAPK inhibitors were discontinued due to hepatotoxicity.[10] These class-wide concerns are an important consideration for any long-term research involving p38 MAPK inhibition.

# **Troubleshooting Guide**

Q1: My long-term in vitro or animal model study with a p38 MAPK inhibitor is showing a lack of sustained efficacy. What could be the reason?

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This observation may be related to a phenomenon known as tachyphylaxis, which has been observed with some p38 MAPK inhibitors in clinical trials for other diseases.[13] This is characterized by an initial positive response that is not sustained over time despite continued drug administration.[13] Potential mechanisms could involve the activation of feedback loops. For example, blocking p38α can potentially divert signaling to other MAPKs like JNK and ERK. [12]

Experimental Approach to Investigate Lack of Efficacy:

- Time-course analysis: Measure the expression and phosphorylation status of p38, JNK, and ERK at multiple time points throughout the long-term experiment.
- Cytokine profiling: Analyze a broad panel of inflammatory and anti-inflammatory cytokines over time. p38α is known to regulate both pro-inflammatory cytokines and the anti-inflammatory cytokine IL-10.[12] A shift in this balance could contribute to a loss of efficacy.

Q2: I am planning a long-term preclinical study with **ARRY-371797**. What potential toxicities should I monitor for?

Based on the known class effects of p38 MAPK inhibitors, it would be prudent to monitor for potential hepatotoxicity and central nervous system (CNS) effects, even though these were not significant issues in the **ARRY-371797** clinical trials for LMNA-related DCM.[10][12]

**Recommended Monitoring Parameters:** 

- Liver Function: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- CNS Effects: In animal studies, closely observe for any behavioral changes.
   Histopathological examination of brain tissue at the end of the study could also be considered.

Q3: The results from the **ARRY-371797** Phase 3 trial showed no significant difference from placebo. How should this inform my research?

The futility of the REALM-DCM trial suggests that targeting the p38 MAPK pathway alone may not be sufficient to produce a clinically meaningful improvement in functional capacity in



patients with LMNA-related DCM over a 24-week period.[3] This highlights the complexity of the pathophysiology of this disease. Your research could explore alternative or complementary therapeutic targets. It also underscores the importance of selecting appropriate and sensitive endpoints to measure efficacy in long-term studies.

## **Data from Clinical Trials**

Table 1: Summary of Efficacy Outcomes for ARRY-371797

Study	Treatment Group	N	Primary Endpoint	Result	Citation
Phase 2 (at 12 weeks)	ARRY- 371797 (pooled doses)	12	Change in 6MWT	Mean increase of 69 m	[14]
Phase 3 REALM-DCM (at 24 weeks)	ARRY- 371797	40	Change in 6MWT	No significant difference from placebo	[3]
Phase 3 REALM-DCM (at 24 weeks)	Placebo	37	Change in 6MWT	Median difference vs. placebo: 4.9 m	[3]
Long-term Extension (up to 120 weeks)	ARRY- 371797	8	Change in 6MWT from parent study baseline	Maintained a >30 m mean improvement	[7][9]

Table 2: Key Safety Findings for **ARRY-371797** 



Study	Finding	Citation
Phase 2	No clinically significant drug- related safety concerns were identified.	[14]
Phase 3 REALM-DCM	The decision to discontinue the trial was not based on safety concerns.	[2][6]
Long-term Extension	Treatment was generally well-tolerated; 2 patients had Grade 1 treatment-related adverse events.	[7]

# **Experimental Protocols**

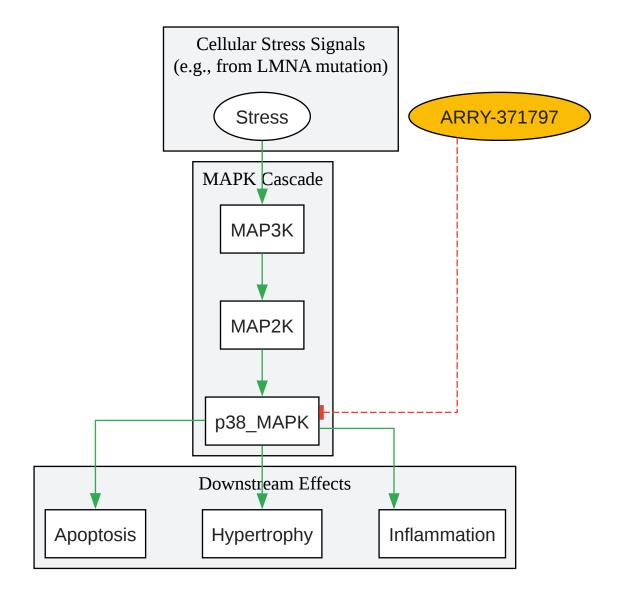
- 1. Phase 2 Open-Label Study (NCT02057341) Methodology
- Objective: To assess the effects of ARRY-371797 on functional capacity and cardiac function in patients with LMNA-related DCM.[1]
- Study Design: A 48-week, open-label, non-randomized study.[3]
- Participants: 12 patients with LMNA-related DCM, New York Heart Association (NYHA) class
   II-IIIA, on stable background heart failure treatment.[14]
- Intervention: Patients received either 100 mg or 400 mg of ARRY-371797 twice daily (BID) for 48 weeks.[14]
- Key Assessments:
  - 6-Minute Walk Test (6MWT): The distance a participant could walk on a flat, hard surface in 6 minutes was measured to assess functional capacity.[6][15]
  - N-terminal pro-B-type natriuretic peptide (NT-proBNP): Blood concentrations of this cardiac biomarker were measured.[1]



- Echocardiography: Left ventricular ejection fraction (LVEF) was assessed to monitor cardiac function.[15]
- Kansas City Cardiomyopathy Questionnaire (KCCQ): A quality-of-life assessment tool.[4]
   [15]
- 2. Phase 3 REALM-DCM Trial (NCT03439514) Methodology
- Objective: To evaluate the efficacy and safety of ARRY-371797 compared to placebo in patients with symptomatic LMNA-related DCM.[16]
- Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[3]
- Participants: 77 patients with confirmed LMNA variants, NYHA class II/III symptoms, LVEF
   ≤50%, an implanted cardioverter-defibrillator, and reduced 6MWT distance.[3]
- Intervention: Patients were randomized (1:1) to receive either **ARRY-371797** 400 mg BID or a matching placebo. Dose reductions were permitted for safety or tolerability issues.[3]
- Primary Outcome: Change from baseline in the 6MWT distance at week 24.[3]
- Secondary Outcomes: Changes in KCCQ scores and NT-proBNP concentration.

#### **Visualizations**

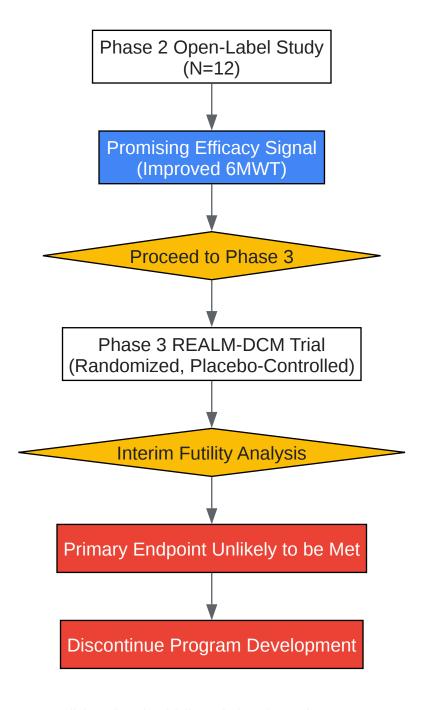




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Caption: p38 MAPK signaling pathway and the inhibitory action of ARRY-371797.

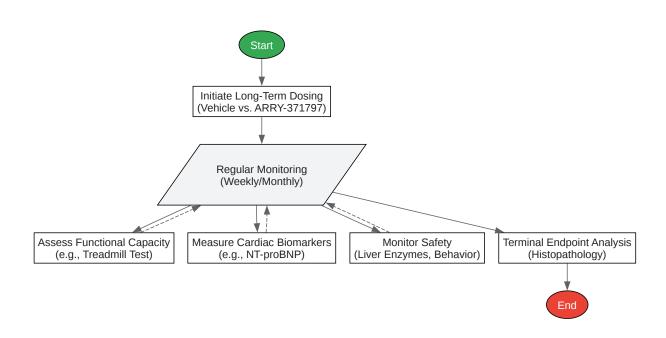




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Caption: Clinical development pathway of ARRY-371797 for LMNA-related DCM.





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Caption: Experimental workflow for long-term preclinical assessment.

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